5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide
Overview
Description
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1368892-59-4 . It has a molecular weight of 235.69 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-4-methoxy-2-methylbenzenesulfonamide . The InChI code is 1S/C8H10ClNO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 235.69 .Scientific Research Applications
Alzheimer’s Disease Research
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide derivatives have been studied for their potential therapeutic applications in Alzheimer’s disease. Research by Abbasi et al. (2018) involved synthesizing a series of sulfonamides and evaluating their inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer’s pathology. One derivative, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide, exhibited significant acetylcholinesterase inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors for Alzheimer’s treatment (Abbasi et al., 2018).
Antitumor Research
In the field of oncology, derivatives of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide have been identified as potent antitumor agents. Owa et al. (2002) reported that certain sulfonamide-focused compounds demonstrated significant antitumor activities, as evidenced in cell-based screens against a panel of human cancer cell lines. The study highlighted the utility of these compounds in medicinal genomics, illuminating drug-sensitive cellular pathways (Owa et al., 2002).
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid, which are structurally related to 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, have been explored for their antimicrobial properties. Krátký et al. (2012) synthesized a series of such sulfonamides and evaluated their in vitro activity against various bacterial and fungal strains, finding promising results against certain pathogens (Krátký et al., 2012).
Carbonic Anhydrase Inhibition
Ilies et al. (2003) studied halogenated sulfonamides, including derivatives of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide, as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. The study found that these compounds showed distinct inhibition profiles and suggested their potential as antitumor agents (Ilies et al., 2003).
Safety And Hazards
properties
IUPAC Name |
5-chloro-4-methoxy-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWKPVYVUOEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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